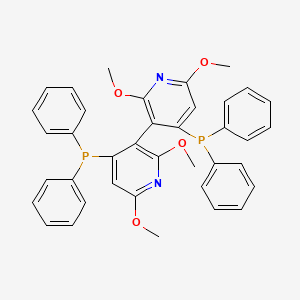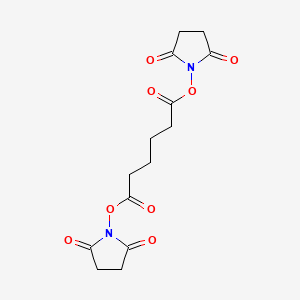
アジピン酸ジ(N-スクシンイミジル)
概要
説明
播種性表在性光線性尋常性ポラキーシス(DSAP)は、日光に当たる皮膚に、小さく、うろこ状の斑点が複数できる、慢性の皮膚疾患です。 これは、主に腕や脚に、離れた乾いた斑点を生じさせる、遺伝性の角化異常です .
科学的研究の応用
DSAPに関する研究は、主にその病態生理を理解し、効果的な治療法を開発することに焦点を当てています。最近の研究では、DSAPの有望な治療法として、局所スタチンとコレステロールの併用が検討されています。 これらの治療法は、従来の治療法と比較して、許容可能な有害事象プロファイルで、臨床的な改善を示しています .
作用機序
DSAPの正確なメカニズムは完全に解明されていませんが、表皮角化細胞の異常な増殖が原因であると考えられています。 この状態は、紫外線への暴露、炎症状態、免疫抑制、悪性腫瘍、繰り返される軽度の摩擦性外傷、遺伝などの複数の病因と関連しています . ロバスタチンなどの局所スタチンは、メバロン酸経路でβ-ヒドロキシ-β-メチルグルタリル-CoA(HMG-CoA)レダクターゼを阻害し、有毒な中間代謝物の蓄積を阻止し、過剰な局所免疫応答を抑制することによって、治療効果を発揮する可能性があります .
類似の化合物との比較
DSAPは、角化縁のある線状または環状の斑点を特徴とする、獲得または遺伝性の皮膚症である、ポラキーシスと呼ばれるいくつかのタイプの1つです。ポラキーシスの他のタイプには以下が含まれます。
- ミベリポラキーシス(PM)
- 手掌足底播種性ポラキーシス(PPPD)
- 線状ポラキーシス
- 点状ポラキーシス
- エクリヌスオスティアルおよび真皮ダクト母斑のポラキーシス
ポラキーシスの各タイプには、異なる臨床的特徴があり、異なる治療アプローチが必要になる場合があります。 DSAPは、日光に当たる場所に現れ、メバロン酸経路の遺伝子変異と関連している点が特徴です .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Di(N-succinimidyl) adipate plays a crucial role in biochemical reactions by facilitating the formation of stable amide bonds between biomolecules. It interacts with primary amines present in proteins, peptides, and other amine-containing molecules. The NHS ester groups in Di(N-succinimidyl) adipate react with these amines to form covalent bonds, resulting in the conjugation of the biomolecules . This crosslinking capability is particularly useful in applications such as protein labeling, immobilization, and the synthesis of bioconjugates .
Cellular Effects
Di(N-succinimidyl) adipate influences various cellular processes by modifying proteins and other biomolecules within cells. It can affect cell signaling pathways, gene expression, and cellular metabolism by altering the structure and function of proteins . For example, the conjugation of Di(N-succinimidyl) adipate to proteins can impact their activity, localization, and interactions with other cellular components . These modifications can lead to changes in cellular behavior, including proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of Di(N-succinimidyl) adipate involves the formation of covalent bonds between its NHS ester groups and primary amines in biomolecules. This reaction results in the formation of stable amide bonds, which link the biomolecules together . Di(N-succinimidyl) adipate can also act as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are used to selectively degrade target proteins by exploiting the ubiquitin-proteasome system . This mechanism allows for precise control over protein function and degradation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Di(N-succinimidyl) adipate can change over time due to factors such as stability and degradation. Di(N-succinimidyl) adipate is generally stable when stored at -20°C, but it can degrade over time if exposed to moisture or high temperatures . Long-term studies have shown that Di(N-succinimidyl) adipate can have lasting effects on cellular function, including sustained changes in protein activity and gene expression . These temporal effects are important considerations for experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of Di(N-succinimidyl) adipate can vary with different dosages in animal models. At low doses, Di(N-succinimidyl) adipate can effectively label and conjugate biomolecules without causing significant toxicity . At high doses, it may exhibit toxic or adverse effects, including cellular damage and inflammation . Threshold effects have been observed, where the impact of Di(N-succinimidyl) adipate on cellular function becomes more pronounced at higher concentrations . These dosage-dependent effects are critical for determining safe and effective usage in research applications.
Metabolic Pathways
Di(N-succinimidyl) adipate is involved in metabolic pathways that include the formation of amide bonds with primary amines in biomolecules . The compound interacts with enzymes and cofactors that facilitate these reactions, influencing metabolic flux and metabolite levels . For example, Di(N-succinimidyl) adipate can modify enzymes involved in metabolic pathways, altering their activity and regulation . These interactions can have downstream effects on cellular metabolism and overall biochemical processes.
Transport and Distribution
Within cells and tissues, Di(N-succinimidyl) adipate is transported and distributed through interactions with transporters and binding proteins . These interactions help localize Di(N-succinimidyl) adipate to specific cellular compartments, where it can exert its effects . The distribution of Di(N-succinimidyl) adipate within cells is influenced by factors such as its solubility and affinity for different biomolecules . Understanding these transport and distribution mechanisms is essential for optimizing its use in biochemical research.
Subcellular Localization
Di(N-succinimidyl) adipate exhibits specific subcellular localization patterns, which can affect its activity and function . The compound can be directed to particular cellular compartments through targeting signals or post-translational modifications . For instance, Di(N-succinimidyl) adipate may localize to the cytoplasm, nucleus, or other organelles, depending on the context of its use . These localization patterns are important for understanding how Di(N-succinimidyl) adipate interacts with cellular components and influences cellular processes.
準備方法
DSAPは化学化合物ではないため、合成経路や工業的な製造方法はありません。 代わりに、これは、MVD、MVK、FDPS、PMVK、SART3などのメバロン酸経路遺伝子の変異によって引き起こされる遺伝的疾患です .
化学反応の分析
DSAPは医学的な状態であるため、化学反応を起こしません。 DSAPの治療には、ジクロフェナク、インゲノールメブテート、ビタミンD類似体、5-フルオロウラシル、イミキモド、光線力学療法、レチノイド、凍結療法、レーザー療法など、さまざまな局所療法が含まれます .
類似化合物との比較
DSAP is one of several types of porokeratosis, a group of acquired or hereditary dermatoses characterized by linear or annular plaques with a keratotic border. Other types of porokeratosis include:
- Porokeratosis of Mibelli (PM)
- Porokeratosis palmaris et plantaris disseminata (PPPD)
- Linear porokeratosis
- Punctate porokeratosis
- Porokeratosis eccrine ostial and dermal duct nevus
Each type of porokeratosis has distinct clinical features and may require different treatment approaches. DSAP is unique in its presentation on sun-exposed areas and its association with genetic mutations in the mevalonate pathway .
特性
IUPAC Name |
bis(2,5-dioxopyrrolidin-1-yl) hexanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O8/c17-9-5-6-10(18)15(9)23-13(21)3-1-2-4-14(22)24-16-11(19)7-8-12(16)20/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZXZDMVRZJZST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCC(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00459630 | |
| Record name | Di(N-succinimidyl) adipate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00459630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59156-70-6 | |
| Record name | Adipic acid bis(N-hydroxysuccinimide) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059156706 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Di(N-succinimidyl) adipate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00459630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ADIPIC ACID BIS(N-HYDROXYSUCCINIMIDE) ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W98WEU25G4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


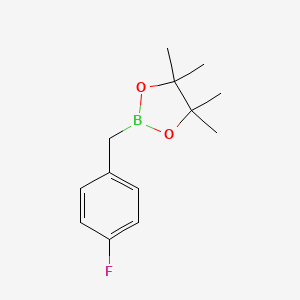

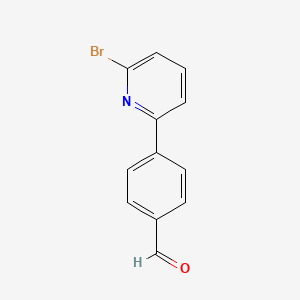

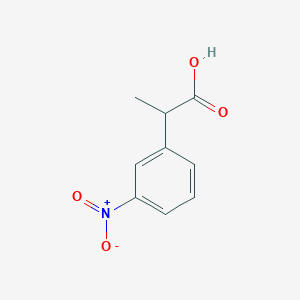
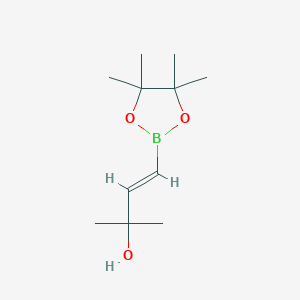


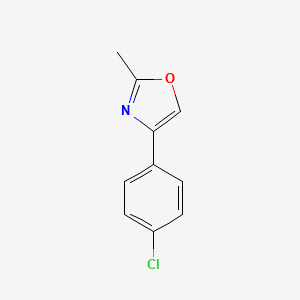

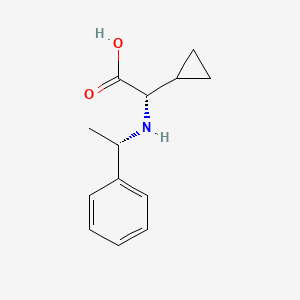

![3-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1313698.png)
